molecular formula C23H23N5O3 B2589794 3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one CAS No. 951616-69-6

3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one

Cat. No.: B2589794
CAS No.: 951616-69-6
M. Wt: 417.469
InChI Key: JRKNYLPMEKINNV-UHFFFAOYSA-N
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Description

Compounds with a piperazine ring, like the one in your molecule, are often used in the development of pharmaceuticals . The piperazine ring can interact with various biological targets, making it a versatile moiety in drug design .


Molecular Structure Analysis

The piperazine ring in these types of compounds often adopts a chair conformation, with the substituents in equatorial positions .


Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on the other functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a piperazine ring can influence the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on synthesizing new compounds with potential dual antihypertensive properties, including detailed characterization and analysis of protonation sites within similar molecular frameworks (Marvanová et al., 2016).
  • Another research effort involved the hydrolysis of compounds obtained from reactions involving similar structural components, providing insights into the chemical behavior and potential for further modifications (Iwanami et al., 1964).

Antimicrobial Activities

  • The antimicrobial activities of some novel triazole derivatives, which share structural similarities, were explored, demonstrating the potential for such compounds to combat microbial infections (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents

  • Research on novel benzodifuranyl and related compounds, including 1,3,5-triazines and oxadiazepines derived from visnaginone and khellinone, showed significant COX-2 inhibitory activity, alongside analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Antitumor Agents

  • A series of novel quinazoline derivatives containing piperazine analogs were synthesized, displaying potent antiproliferative activities against various cancer cell lines. This indicates the potential use of such compounds as antitumor agents (Li et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with. For example, some piperazine derivatives are known to act as serotonin 5-HT2 and α1-adrenoceptor antagonists .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and the specific functional groups it contains. Some piperazine derivatives are used in pharmaceuticals, which means they’ve been tested for safety and efficacy .

Future Directions

The study of piperazine derivatives is a dynamic field with potential for new discoveries. Future research could focus on synthesizing new derivatives and testing their biological activity .

Properties

IUPAC Name

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-3-26-14-19-21(25-26)22(30)28(13-17-7-5-4-6-8-17)23(31)27(19)15-20(29)24-18-11-9-16(2)10-12-18/h4-12,14H,3,13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKNYLPMEKINNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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